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molecular formula C11H9NO2S B054079 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid CAS No. 123971-35-7

4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid

Cat. No. B054079
M. Wt: 219.26 g/mol
InChI Key: RLNRIJRPTDSEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04946855

Procedure details

To a solution of ethyl 4-(4-methylphenyl)-2-thiazolecarboxylate (300 mg, 1.21 mmol) dissolved in methanol (10 ml) was added 1N-KOH (3.63 ml, 3.63 mmol) and the mixture was allowed to react at 60° C. for 15 minutes. After the solvent was distilled off from the reaction mixture, the residue was dissolved by adding water and acidified (pH=2) with 2N-HCl under ice-cooling. The produced precipitates were filtered with suction, washed with water and recrystallized from methanol-water to afford 190 mg (yield 72%) of the desired 4-(4-methylphenyl)-2-thiazolecarboxylic acid as white solids, m.p. 112°-114° C.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.63 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]([C:13]([O:15]CC)=[O:14])[S:11][CH:12]=2)=[CH:4][CH:3]=1.[OH-].[K+]>CO>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[N:9]=[C:10]([C:13]([OH:15])=[O:14])[S:11][CH:12]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)C=1N=C(SC1)C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.63 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 60° C. for 15 minutes
Duration
15 min
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off from the reaction mixture
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved
ADDITION
Type
ADDITION
Details
by adding water
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The produced precipitates
FILTRATION
Type
FILTRATION
Details
were filtered with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol-water

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=1N=C(SC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 190 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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